molecular formula C17H12O7 B13434578 (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

Cat. No.: B13434578
M. Wt: 328.27 g/mol
InChI Key: GYNOTJLCULOEIM-DQLZMYNCSA-N
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Description

The compound (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione typically involves multi-step organic reactions. These steps often include cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the hydroxyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The methoxy group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the methoxy group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug discovery and development.

Medicine

In medicine, (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is investigated for its therapeutic potential

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • (3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
  • (3S,7R)-16-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one

Uniqueness

The uniqueness of (3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione lies in its specific stereochemistry and functional group arrangement

Properties

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

InChI

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7+,17+/m0/s1

InChI Key

GYNOTJLCULOEIM-DQLZMYNCSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)C[C@H]3O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1

Origin of Product

United States

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